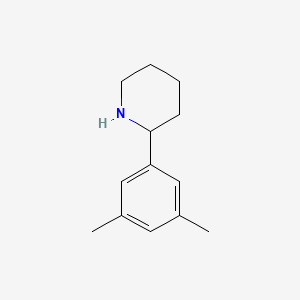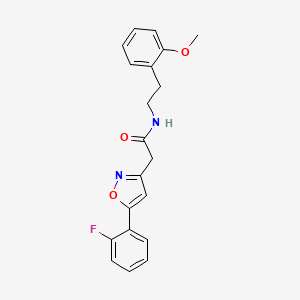
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors and enzymes in the body . The phenylpiperazinyl group is often found in drugs with neurological effects . The thiadiazole group is a heterocyclic compound containing sulfur and nitrogen, which is also common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its constituent groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The phenyl group is a six-membered carbon ring, and the thiadiazole group is a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the piperazine and thiadiazole rings, as well as the sulfur atom in the thiadiazole ring. These atoms are often sites of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen and sulfur atoms could potentially make the compound polar, affecting its solubility in various solvents .作用机制
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, preventing the breakdown of acetylcholine and thereby enhancing cognitive functions .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway, which plays a crucial role in memory and cognition .
Result of Action
Ache inhibitors, in general, can increase the concentration of acetylcholine in the brain, potentially improving memory and cognitive function .
实验室实验的优点和局限性
One of the advantages of using ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic efficacy.
未来方向
There are several future directions for research on ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate. One of the directions is to further investigate its mechanism of action to optimize its therapeutic efficacy. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Moreover, there is a need to investigate its pharmacokinetics and toxicity to determine its safety and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to optimize its therapeutic efficacy and determine its safety and potential side effects.
合成方法
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate can be synthesized using various methods, including the reaction of 2-amino-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole with ethyl 2-bromo- butanoate in the presence of a base. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C.
科学研究应用
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)butanoate has various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. It also has anti-inflammatory properties that can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, it has been shown to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease.
安全和危害
属性
IUPAC Name |
ethyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-3-15(16(23)24-4-2)25-18-20-19-17(26-18)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXKTWLHWBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

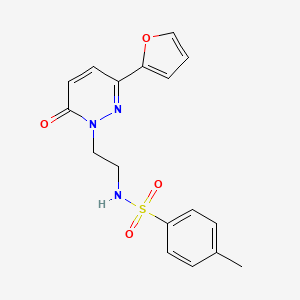
![N-(2-chlorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2848055.png)
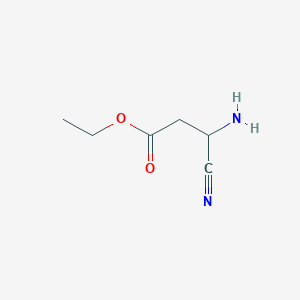
![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)
![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)
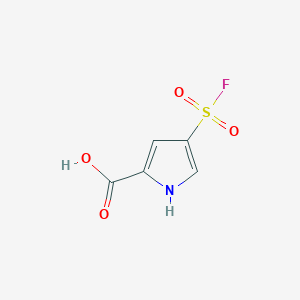
![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)
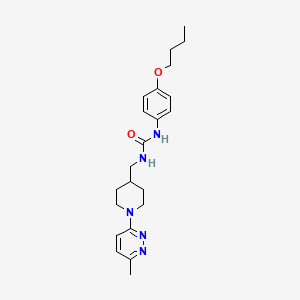
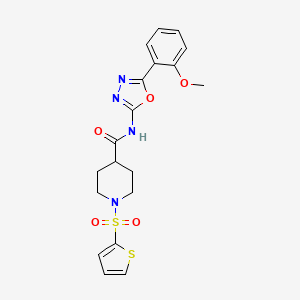
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)
![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4-one](/img/structure/B2848071.png)
